![molecular formula C16H17N7O2 B188008 [1-(4-Amino-1,2,5-oxadiazol-3-yl)-5-phenyltriazol-4-yl]-piperidin-1-ylmethanone CAS No. 312275-03-9](/img/structure/B188008.png)
[1-(4-Amino-1,2,5-oxadiazol-3-yl)-5-phenyltriazol-4-yl]-piperidin-1-ylmethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
[1-(4-Amino-1,2,5-oxadiazol-3-yl)-5-phenyltriazol-4-yl]-piperidin-1-ylmethanone is a useful research compound. Its molecular formula is C16H17N7O2 and its molecular weight is 339.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound [1-(4-Amino-1,2,5-oxadiazol-3-yl)-5-phenyltriazol-4-yl]-piperidin-1-ylmethanone is a novel synthetic molecule that incorporates pharmacologically significant moieties: oxadiazole, triazole, and piperidine. Each of these components has been associated with various biological activities, including antibacterial, anticancer, and enzyme inhibition properties. This article reviews the biological activity of this compound based on recent studies and findings.
Chemical Structure
The compound's structure can be broken down into its key components:
- Oxadiazole : Known for its antibacterial and anti-inflammatory properties.
- Triazole : Often associated with antifungal and anticancer activities.
- Piperidine : Recognized for its role in various therapeutic applications including analgesic and antipsychotic effects.
Antibacterial Activity
Recent studies have shown that derivatives containing the oxadiazole moiety exhibit significant antibacterial properties. For instance, compounds similar to the one demonstrated moderate to strong activity against bacterial strains such as Salmonella typhi and Bacillus subtilis .
Compound | Bacterial Strain | Activity Level |
---|---|---|
7l | S. typhi | Strong |
7m | B. subtilis | Moderate |
7n | E. coli | Weak |
Anticancer Activity
The triazole component has been linked to anticancer properties through mechanisms involving apoptosis induction in cancer cells. Specifically, derivatives that activate human caseinolytic protease P (HsClpP) have shown promise in treating hepatocellular carcinoma (HCC) by promoting mitochondrial homeostasis and inducing cell death in cancerous cells . The compound SL44, a related derivative, exhibited an IC50 of 3.1 μM against HCCLM3 cells.
Enzyme Inhibition
The compound also demonstrates potential as an enzyme inhibitor. Notably, it has been evaluated for its inhibitory effects on acetylcholinesterase (AChE) and urease:
- AChE Inhibition : Compounds with similar structures have shown strong inhibitory activity against AChE, which is critical for treating Alzheimer's disease.
- Urease Inhibition : The synthesized compounds exhibited significant urease inhibition with IC50 values ranging from 1.13 µM to 6.28 µM, indicating their potential as therapeutic agents for conditions like kidney stones .
Case Studies
Several studies have focused on synthesizing and evaluating the biological activities of compounds containing oxadiazole and piperidine moieties:
-
Study on Oxadiazole Derivatives :
- Researchers synthesized a series of oxadiazole derivatives and evaluated their antibacterial and enzyme inhibitory activities.
- Findings indicated that certain derivatives displayed high potency against urease and AChE, suggesting their therapeutic potential in treating infections and neurodegenerative diseases .
- Triazole-Based Anticancer Research :
Eigenschaften
IUPAC Name |
[1-(4-amino-1,2,5-oxadiazol-3-yl)-5-phenyltriazol-4-yl]-piperidin-1-ylmethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N7O2/c17-14-15(20-25-19-14)23-13(11-7-3-1-4-8-11)12(18-21-23)16(24)22-9-5-2-6-10-22/h1,3-4,7-8H,2,5-6,9-10H2,(H2,17,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTDIDDQOSSALOK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=C(N(N=N2)C3=NON=C3N)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N7O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90350642 |
Source
|
Record name | [1-(4-amino-1,2,5-oxadiazol-3-yl)-5-phenyltriazol-4-yl]-piperidin-1-ylmethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90350642 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
312275-03-9 |
Source
|
Record name | [1-(4-amino-1,2,5-oxadiazol-3-yl)-5-phenyltriazol-4-yl]-piperidin-1-ylmethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90350642 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.